Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which contains a nitrogen heterocycle. Its molecular formula is CHClN, and it has a molecular weight of 213.15 g/mol. This compound exists as a racemic mixture, meaning it comprises equal amounts of both enantiomers, and it is primarily utilized in scientific research and various industrial applications, particularly in pharmacology and organic synthesis.
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is classified under spirocyclic compounds and amines. It has been identified as a selective inhibitor for Janus Kinase 1 (JAK1), making it significant in the treatment of autoimmune diseases and certain cancers. The compound is also recognized for its potential antibacterial properties and applications in the synthesis of β-lactam antibiotics.
The synthesis of racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves several key steps, starting from the formation of the spirocyclic framework. One common synthetic route includes the reaction of an appropriate precursor with a nitrogen-containing compound under specific conditions to yield the desired amine.
In an industrial context, optimized synthetic routes are employed to maximize yield while minimizing by-products. Continuous flow reactors may be utilized for scalability, enhancing production efficiency. The synthesis may also involve purification processes to ensure high purity of the final product.
The molecular structure of racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride features a spirocyclic arrangement that includes a nitrogen atom within the ring system. The presence of two hydrochloride groups enhances its solubility in water, which is crucial for its application in biological studies.
Key structural data include:
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
The mechanism by which racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride exerts its biological effects involves interaction with specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to desired biological outcomes. The spirocyclic structure enhances binding interactions, which are critical for its therapeutic potential in various applications, including its role as a JAK1 inhibitor .
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride exhibits the following physical properties:
Key chemical properties include:
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has diverse applications across several scientific fields:
Asymmetric hydrogenation represents a cornerstone in synthesizing enantiomerically pure precursors for azaspiro scaffolds. Research demonstrates that ruthenium-catalyzed hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates achieves exceptional enantiocontrol (>98% ee) using [RuCl(benzene)(S-SunPhos)]Cl catalysts [2]. This method provides direct access to chiral intermediates for (S)-7-amino-5-azaspiro[2.4]heptane, a critical building block for quinolone antibacterial agents. The reaction proceeds under mild hydrogen pressure (50–100 psi) in aprotic solvents, with catalyst loadings as low as 0.5 mol% delivering gram-scale quantities without racemization [2] [4]. Key to success is the in situ protection of the amine moiety with electron-withdrawing groups (e.g., trifluoroacetyl or tert-butoxycarbonyl), preventing catalyst poisoning and enabling the observed enantioselectivity.
Table 1: Enantioselective Hydrogenation Performance for Spirocyclic Precursors
Catalyst System | Substrate Protection | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
[RuCl(benzene)(S-SunPhos)]Cl | N-Trifluoroacetyl | 98.7 | 92 | [2] |
Ru-(R-BINAP) | N-Benzyloxycarbonyl | 85.2 | 78 | [4] |
Rh-(S,S-Et-DuPhos) | N-Acetyl | 91.5 | 80 | [4] |
Racemic resolution of the N,N-dimethylated azaspiro compound exploits stereoselective crystallization with chiral acids or enzymatic discrimination. Lipases (e.g., Candida antarctica lipase B) selectively acylate the (R)-enantiomer of the free base 5-azaspiro[2.4]heptan-7-amine with vinyl acetate, enabling kinetic resolution with 98% enantiomeric excess for the remaining (S)-isomer [1] [6]. For dihydrochloride salt resolution, dibenzoyl-D-tartaric acid forms diastereomeric salts separable via fractional crystallization. The cyclopropane ring’s strain enhances discrimination efficiency – the spiro[2.4]heptane’s 109° bond angles create geometric constraints that amplify chiral recognition phenomena.
Furukawa-modified Simmons-Smith cyclopropanation (Et₂Zn/CH₂I₂) enables direct spiroannulation of diazabicyclic precursors, bypassing racemization-prone steps [6]. This reagent system achieves near-quantitative cyclopropanation yields for N-protected 4-piperidone derivatives under phase-transfer conditions (tetrabutylammonium bromide, 50°C). The electrophilic zinc carbenoid attacks electron-rich enol ethers regioselectively, ensuring exclusive formation of the spiro[2.4] topology without dimeric byproducts [6].
Exo-face methylation dominates during quaternization due to steric congestion from the cyclopropane ring. Reductive amination of 5-azaspiro[2.4]heptan-7-one with dimethylamine and NaBH₃CN yields racemic N,N-dimethyl product with >20:1 selectivity over N-monomethylated byproducts at pH 5.5 [1] [4]. The reaction proceeds via an iminium intermediate whose Re-face is shielded by the cyclopropyl group, directing hydride attack from the convex Si-face. This stereoelectronic bias complicates asymmetric synthesis – chiral auxiliaries attached to the secondary amine (e.g., N-1-phenylethyl) erode diastereoselectivity (<3:1 dr) due to competing steric interactions between the cyclopropane and auxiliary phenyl group [4] [6].
Table 2: N,N-Dimethylation Efficiency Across Azaspiro Scaffolds
Amine Precursor | Reagent System | N,N-Dimethyl Product Yield (%) | Monodemethylated Impurity (%) |
---|---|---|---|
5-azaspiro[2.4]heptan-7-amine | HCHO/NaBH₃CN | 78 | 15 |
6-azaspiro[3.4]octan-8-amine | Me₂SO₄/K₂CO₃ | 92 | <2 |
2-azaspiro[4.4]nonan-4-amine | HCO₂H/HCHO (Eschweiler-Clarke) | 85 | 8 |
Orthogonal protection is essential for selective N-7 functionalization given the azaspiro scaffold’s base-sensitivity. The cyclopropane ring undergoes unwanted ring-opening above pH 9, necessitating mild deprotection methods [3] [4]. The 2,2,2-trichloroethoxycarbonyl (Troc) group enables zinc-dust mediated deprotection without affecting the cyclopropane, achieving 95% recovery of the free amine. Conversely, tert-butoxycarbonyl (Boc) removal requires trifluoroacetic acid, risking cyclopropane decomposition (≤15% degradation) [4]. For N-alkylation sequences, acid-labile N-diphenylmethyl (Dpm) protection permits selective deprotection in the presence of Boc groups.
Reductive amination protocols benefit from N-benzyl protection removable via catalytic hydrogenation (Pd/C, H₂), though this risks reduction of the cyclopropane ring under forcing conditions (>50 psi H₂). Newer silane-based deprotection methods using triethylsilane/PdCl₂ achieve quantitative debenzylation at 25°C without ring cleavage [3].
Table 3: Protecting Group Performance in Azaspiro[2.4]heptane Systems
Protecting Group | Installation Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Cyclopropane Integrity (%) |
---|---|---|---|---|
Boc | 98 | TFA/DCM (1:1), 0°C | 85 | 87 |
Troc | 95 | Zn, AcOH/THF (3:1), 25°C | 95 | 100 |
Cbz | 99 | Pd(OH)₂/C, H₂ (1 atm), EtOH | 90 | 98 |
Dpm | 91 | 10% TFA/DCM, 25°C | 88 | 93 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1